REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[Na].Cl[C:6]1[N:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9]>CO>[CH3:1][O:2][C:6]1[N:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9] |f:0.1,^1:3|
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Name
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|
Quantity
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312 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)OC)C=CC(=N1)Cl
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
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Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture is refluxed for 3 hours
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
the solvent is then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The dry residue is triturated with methylene chloride
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Type
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FILTRATION
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Details
|
the undissolved constituents are filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
The crystallised residue is recrystallised from petroleum ether
|
Name
|
|
Type
|
product
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Smiles
|
COC1=C(C(=O)OC)C=CC(=N1)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |